Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine . This reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water under mild conditions.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for N-substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: N-alkyl or N-acyl pyrrole derivatives.
Scientific Research Applications
Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Methyl 1-cyclopentyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Methyl 1-methylpyrrole-2-carboxylate: Similar in structure but with a methyl group instead of a cyclopentyl group.
Pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of an ester group.
The uniqueness of this compound lies in its cyclopentyl substitution, which can impart distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
CAS No. |
1706452-75-6 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 1-cyclopentylpyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10-7-4-8-12(10)9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 |
InChI Key |
SISDPDOFADTWSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN1C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.